4-Ethyl-4-(hydroxymethyl)oxolan-2-one
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Overview
Description
4-Ethyl-4-(hydroxymethyl)oxolan-2-one is an organic compound with the molecular formula C7H12O3 It is a derivative of oxolane, featuring an ethyl group and a hydroxymethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl 4-hydroxybutanoate with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxolane ring can be reduced to form a diol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 4-Ethyl-4-(carboxymethyl)oxolan-2-one.
Reduction: 4-Ethyl-4-(hydroxymethyl)tetrahydrofuran.
Substitution: Various alkyl or aryl derivatives of this compound.
Scientific Research Applications
4-Ethyl-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-(hydroxymethyl)oxolan-2-one
- 4-Propyl-4-(hydroxymethyl)oxolan-2-one
- 4-Butyl-4-(hydroxymethyl)oxolan-2-one
Uniqueness
4-Ethyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the ethyl group, which imparts specific chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and industrial applications.
Properties
IUPAC Name |
4-ethyl-4-(hydroxymethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(4-8)3-6(9)10-5-7/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVFUAAPRRIONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)OC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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